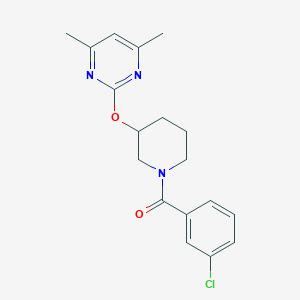![molecular formula C17H24N2O2 B2607644 (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-45-1](/img/structure/B2607644.png)
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide, also known as AG-490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AG-490 belongs to the class of tyrosine kinase inhibitors, which are compounds that block the activity of enzymes that play a key role in cell signaling pathways.
Aplicaciones Científicas De Investigación
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a key role in tumor growth and metastasis. (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has also been shown to have anti-inflammatory effects by inhibiting the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are pro-inflammatory cytokines. In autoimmune disorders, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to inhibit the activity of the JAK-STAT pathway, which is involved in the pathogenesis of these diseases.
Mecanismo De Acción
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide inhibits the activity of tyrosine kinases, including JAKs and other non-receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to the inhibition of downstream signaling pathways, including the JAK-STAT pathway, which plays a key role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of tyrosine kinases, its high potency, and its ability to penetrate cell membranes. However, (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide also has some limitations, including its potential toxicity at high concentrations and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide. One area of research is the development of more potent and selective tyrosine kinase inhibitors based on the structure of (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide. Another area of research is the identification of new therapeutic applications for (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide, including its potential use in the treatment of viral infections and neurological disorders. Finally, further studies are needed to evaluate the safety and efficacy of (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide involves the reaction of 2-bromoethylamine hydrobromide with 3,4-dihydroisocoumarin in the presence of a base to form the intermediate product, 2-(3,4-dihydro-1H-isochromen-1-yl)ethylamine. This intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form (E)-N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide.
Propiedades
IUPAC Name |
(E)-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)12-5-8-17(20)18-11-9-16-15-7-4-3-6-14(15)10-13-21-16/h3-8,16H,9-13H2,1-2H3,(H,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWFHZCXJATZOH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2607562.png)

![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)



![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)
![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)